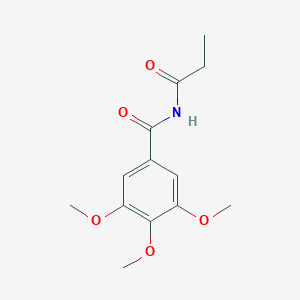
3,4,5-trimethoxy-N-propanoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-propanoylbenzamide: is an organic compound characterized by the presence of three methoxy groups attached to a benzene ring and a propanoyl group linked to the nitrogen atom of the benzamide structure. This compound is part of a broader class of trimethoxyphenyl derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-propanoylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzoic acid.
Formation of Acid Chloride: The benzoic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation Reaction: The acid chloride is then reacted with propanoylamine under basic conditions to form this compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow reactions and the use of automated reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,5-trimethoxy-N-propanoylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 3,4,5-trimethoxy-N-propanoylbenzamide is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: This compound has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has shown promise in inhibiting enzymes and proteins involved in various diseases .
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential in treating conditions such as cancer, bacterial infections, and inflammatory diseases .
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-propanoylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
- 3,4,5-trimethoxybenzaldehyde
- 3,4,5-trimethoxyacetophenone
- 3,4,5-trimethoxybenzoic acid
Comparison: 3,4,5-trimethoxy-N-propanoylbenzamide is unique due to the presence of the propanoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-propanoylbenzamide |
InChI |
InChI=1S/C13H17NO5/c1-5-11(15)14-13(16)8-6-9(17-2)12(19-4)10(7-8)18-3/h6-7H,5H2,1-4H3,(H,14,15,16) |
Clé InChI |
OLNAQLIZECPIGE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


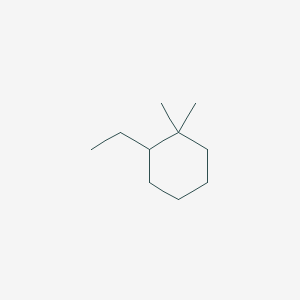
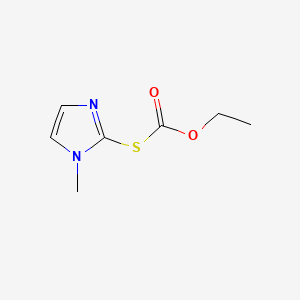
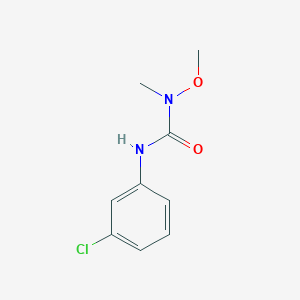
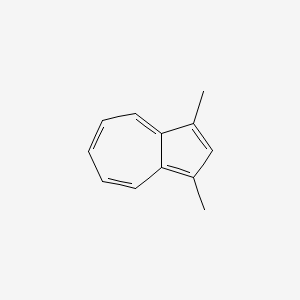
![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)

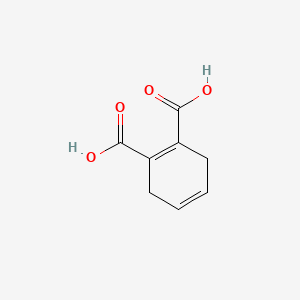
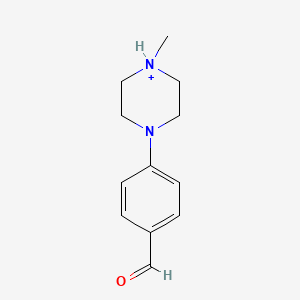
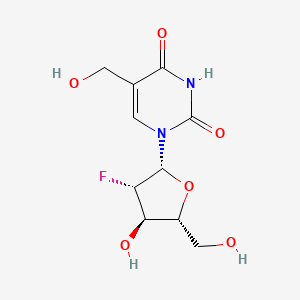
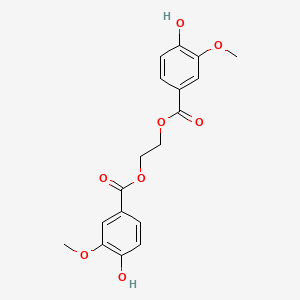
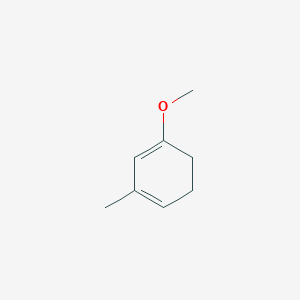
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)

